4-Phenyl-2-(m-tolyl)thiazole

描述

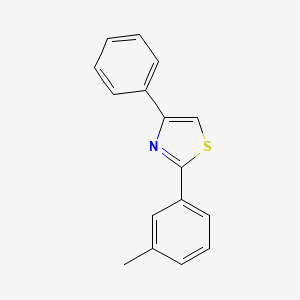

The compound 4-Phenyl-2-(m-tolyl)thiazole is a specific molecule within the large family of thiazole (B1198619) derivatives. cymitquimica.com Its chemical structure is characterized by a central five-membered thiazole ring containing both sulfur and nitrogen atoms. This core is substituted with a phenyl group at the 4th position and a meta-tolyl (m-tolyl) group at the 2nd position. cymitquimica.com The systematic study of such compounds is rooted in the fundamental importance of the thiazole heterocycle in various scientific domains.

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYZJFDPFQNIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-70-5 | |

| Record name | 2227-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 2 M Tolyl Thiazole

Electrophilic Substitution Reactions on the Aromatic Ring Systems

The structure of 4-Phenyl-2-(m-tolyl)thiazole presents three potential sites for electrophilic aromatic substitution: the thiazole (B1198619) ring, the C4-phenyl ring, and the C2-m-tolyl ring. The preferred site of reaction is dictated by the relative electron density and steric hindrance of each system.

Calculated pi-electron density studies on the parent thiazole ring identify the C5 position as the primary site for electrophilic substitution due to its higher electron density compared to the C4 and the electron-deficient C2 positions. wikipedia.orgpharmaguideline.com Therefore, reactions such as halogenation, nitration, and sulfonation are predicted to occur preferentially at the C5-position of the thiazole nucleus, provided it remains unsubstituted. pharmaguideline.com

The reactivity of the two aryl substituents is influenced by the electronic nature of the thiazole ring to which they are attached. The thiazole moiety generally acts as a mild electron-withdrawing group. science.gov

m-Tolyl Ring (C2): The methyl group is an activating, ortho, para-directing group. libretexts.org Electrophilic attack is therefore most likely at the positions ortho and para to the methyl group (C2', C4', and C6' of the tolyl ring). The C4' and C6' positions are sterically less hindered and electronically activated, making them probable sites for substitution.

Phenyl Ring (C4): As an unsubstituted benzene (B151609) ring attached to the electron-withdrawing thiazole system, this ring is deactivated compared to benzene itself. Electrophilic substitution would be slower on this ring compared to the m-tolyl ring.

The general order of reactivity for electrophilic substitution is expected to be: m-tolyl ring > C5 of thiazole ring > phenyl ring.

| Aromatic System | Most Probable Position(s) of Attack | Directing Group Effect | Relative Reactivity |

|---|---|---|---|

| m-Tolyl Ring | C4', C6' (para, ortho to -CH₃) | Activating, Ortho/Para-directing (-CH₃) | Highest |

| Thiazole Ring | C5 | Electron-rich position of the nucleus | Intermediate |

| Phenyl Ring | C4'' (para to thiazole) | Deactivating (Thiazole substituent) | Lowest |

Nucleophilic Additions and Substitutions on the Thiazole Nucleus

The electronic distribution within the thiazole ring renders the C2 position the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. pharmaguideline.com Deprotonation at the C2 position can be achieved using strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a 2-lithiothiazole intermediate. wikipedia.orgslideshare.net This nucleophilic carbanion is a versatile synthetic handle, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents at the C2 position. However, in this compound, this position is already substituted, precluding such reactions unless the tolyl group is first converted into a leaving group.

Another key reaction is N-alkylation. The lone pair of electrons on the nitrogen atom (N3) makes it a nucleophilic center, readily reacting with alkyl halides to form quaternary N-alkylthiazolium salts. pharmaguideline.com These salts are important for several reasons: they increase the acidity of the remaining ring protons and are precursors to N-heterocyclic carbenes. wikipedia.org

| Reaction Type | Position | Description | Reagents |

|---|---|---|---|

| N-Alkylation | N3 | Forms a positively charged thiazolium salt. | Alkyl halides (e.g., CH₃I) |

| Deprotonation | C2 | Requires a strong base to form a nucleophilic carbanion. (Not directly applicable as C2 is substituted). | Organolithium compounds |

| Nucleophilic Substitution | C2, C4, C5 | Requires the presence of a good leaving group (e.g., halogen) and a strong nucleophile. | Halogenated thiazole + Nucleophile (e.g., NaNH₂, RO⁻) |

Oxidative Transformations of the Thiazole Ring and its Substituents

The thiazole ring is relatively resistant to strong oxidizing agents. However, controlled oxidation can occur at the heteroatoms. globalresearchonline.net

N-Oxidation: Oxidation at the ring nitrogen can be achieved using peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to yield the corresponding aromatic thiazole N-oxide. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides and sulfones, though this generally requires stronger oxidizing conditions. wikipedia.org

Substituent Oxidation: The methyl group of the m-tolyl substituent is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be converted to a carboxylic acid, yielding 2-(3-carboxyphenyl)-4-phenylthiazole.

The choice of oxidant and reaction conditions is crucial to selectively target either the heteroatoms or the alkyl substituent.

Reductive Pathways of the Thiazole System

The aromatic thiazole ring is generally stable and resistant to catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C). pharmaguideline.com However, more aggressive reducing agents can effect transformations.

Reductive Desulfurization: A characteristic reaction of sulfur heterocycles is reductive cleavage with Raney Nickel. This treatment typically results in the opening of the thiazole ring and removal of the sulfur atom (desulfurization), leading to degradation of the heterocyclic core. pharmaguideline.comslideshare.net

Reduction of Thiazolium Salts: N-alkylthiazolium salts can be reduced, for example with sodium borohydride (B1222165) (NaBH₄), to form dihydrothiazoles. wikipedia.orgglobalresearchonline.net Subsequent hydrolysis of these reduced intermediates can be used as a method to unmask a formyl group, demonstrating the utility of thiazoles as formyl synthons. wikipedia.org

Reductive Ring Opening: Treatment with sodium in liquid ammonia (B1221849) has been shown to cause reductive ring opening of some thiazole derivatives, yielding substituted propenethiolates. researchgate.net

Detailed Mechanistic Studies of Thiazole Ring Formation and Subsequent Derivatization

The most prevalent and versatile method for constructing the 2,4-disubstituted thiazole core of this compound is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

For the synthesis of the title compound, the specific reactants would be 2-bromoacetophenone (B140003) (the α-haloketone) and m-methylthiobenzamide (the thioamide). The mechanism proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the 2-bromoacetophenone in an SN2 reaction, displacing the bromide ion to form an S-alkylated intermediate.

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

Dehydration: The resulting tetrahedral intermediate, a hydroxythiazoline, undergoes acid-catalyzed dehydration to eliminate a molecule of water.

Aromatization: The elimination of water results in the formation of the double bond required to establish the stable, aromatic thiazole ring.

Subsequent derivatization of the this compound molecule would rely on the reactivity patterns discussed in the preceding sections. For instance, selective halogenation of the m-tolyl ring, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), could be employed to introduce further structural diversity.

Advanced Spectroscopic Characterization Techniques for 4 Phenyl 2 M Tolyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insight into the molecular framework of 4-phenyl-2-(m-tolyl)thiazole by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The single methyl group of the m-tolyl substituent is expected to produce a sharp singlet in the upfield region, typically around δ 2.4 ppm.

The aromatic region of the spectrum is more complex, containing signals from the five protons of the 4-phenyl group, the four protons of the 2-(m-tolyl) group, and the lone proton at the 5-position of the thiazole (B1198619) ring. The thiazole proton (H-5) is anticipated to appear as a singlet in the downfield portion of the aromatic region, likely between δ 7.5 and 8.5 ppm, due to the influence of the adjacent sulfur and nitrogen heteroatoms. The protons of the phenyl and m-tolyl rings would generate a series of multiplets between approximately δ 7.2 and 8.1 ppm. The specific splitting patterns of the m-tolyl group—often appearing as a singlet, a triplet, and two doublets or complex multiplets—are key to confirming the meta substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Tolyl-CH₃ | ~2.4 | Singlet (s) |

| Aromatic Protons (Phenyl and Tolyl) | ~7.2 - 8.1 | Multiplet (m) |

| Thiazole H-5 | ~7.5 - 8.5 | Singlet (s) |

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule. For this compound, one signal is expected in the aliphatic region for the tolyl methyl carbon, typically around δ 21 ppm. The remaining signals appear in the downfield aromatic region, corresponding to the carbons of the phenyl, tolyl, and thiazole rings.

The carbons of the thiazole ring are particularly characteristic. The C2 and C4 carbons, being directly attached to the nitrogen and sulfur atoms as well as the aryl substituents, are significantly deshielded and resonate at the lower end of the aromatic spectrum, generally in the range of δ 150–168 ppm. asianpubs.org The C5 carbon, which bears a hydrogen atom, is typically found further upfield. The numerous signals for the phenyl and tolyl carbons, including four quaternary carbons, would populate the region between approximately δ 125 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tolyl-CH₃ | ~21 |

| Aromatic CH and Quaternary C | ~125 - 140 |

| Thiazole C5 | ~105 - 115 |

| Thiazole C4 | ~150 - 155 |

| Thiazole C2 | ~163 - 168 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be instrumental in tracing the connectivity within the phenyl and m-tolyl rings, showing which aromatic protons are adjacent to one another and helping to differentiate these two distinct spin systems. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J coupling). libretexts.org It would unequivocally link the thiazole H-5 signal to the C-5 carbon signal and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for identifying the connections between different fragments of the molecule and assigning quaternary carbons. youtube.comlibretexts.org Key expected correlations for this compound would include:

A correlation between the tolyl-CH₃ protons and the carbons of the m-tolyl ring.

Correlations from the thiazole H-5 proton to the C4 of the thiazole ring and the ipso-carbon of the 4-phenyl substituent.

Correlations from the protons on the phenyl and tolyl rings to the C4 and C2 carbons of the thiazole ring, respectively, confirming the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and characterize the bonding within the this compound molecule.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural features. The high-wavenumber region would show bands corresponding to C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). vscht.cz

The region from 1650 to 1450 cm⁻¹ is characteristic of aromatic C=C and the thiazole C=N stretching vibrations. A distinct band for the C=N stretch is expected around 1600 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a wealth of structural information, including C-H in-plane and out-of-plane bending vibrations, which are diagnostic of the substitution patterns on the aromatic rings. A moderate to weak band corresponding to the C-S stretching vibration of the thiazole ring is expected in the 750-600 cm⁻¹ range.

Table 3: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Tolyl, Thiazole) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| ~1600 | C=N Stretch | Thiazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings |

| 750 - 600 | C-S Stretch | Thiazole Ring |

Raman spectroscopy serves as a valuable complementary technique to FT-IR analysis. While no specific Raman data for this compound are widely reported, its application can be inferred. Raman scattering is particularly sensitive to vibrations of non-polar, symmetric bonds. Therefore, the C=C stretching vibrations of the aromatic rings and the C-S bond of the thiazole ring are expected to produce strong signals in the Raman spectrum. rsc.org This can help confirm assignments made from the FT-IR spectrum and provide additional structural information, especially regarding the skeletal vibrations of the fused ring system.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has an empirical formula of C₁₆H₁₃NS and a molecular weight of approximately 251.35 g/mol . sigmaaldrich.comsigmaaldrich.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the identity of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Under electron ionization (EI), the molecule undergoes fragmentation, yielding a characteristic pattern of ions that provides structural information. The fragmentation of thiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of substituents. While a specific experimental mass spectrum for this compound is not detailed in the available literature, predicted mass-to-charge ratios (m/z) for various adducts can be calculated, which are crucial for analysis using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 252.08415 |

| [M+Na]⁺ | 274.06609 |

| [M-H]⁻ | 250.06959 |

| [M]⁺ | 251.07632 |

Data sourced from computational predictions. uni.lu

The fragmentation pattern would likely involve initial cleavage at the bonds connecting the aryl rings to the thiazole core. Common fragmentation pathways for thiazoles can include the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene, arising from the rupture of the thiazole ring. researchgate.net The presence of phenyl and m-tolyl groups would lead to characteristic aromatic fragments, such as the tropylium ion (m/z 91) from the tolyl group and the phenyl cation (m/z 77).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. libretexts.org The molecule contains a conjugated system composed of the phenyl, thiazole, and m-tolyl rings. This extended π-system acts as a chromophore, absorbing light in the ultraviolet region.

The UV-Vis spectrum is expected to be characterized by intense absorption bands corresponding primarily to π → π* transitions. youtube.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A less intense n → π* transition may also be possible, involving the excitation of a non-bonding electron from the nitrogen or sulfur heteroatoms to a π* antibonding orbital. youtube.com

While specific experimental data for this compound is limited, analysis of a structurally similar compound, 2-amino-4-phenylthiazole, shows absorption maxima (λmax) at 229 nm and 283 nm. caymanchem.com It is anticipated that this compound would exhibit absorptions in a similar range, likely influenced by the electronic effects of the m-tolyl substituent. The conjugated nature of the entire molecule suggests that the primary absorption bands will be of high molar absorptivity.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 250-350 nm | High intensity (high molar absorptivity) |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. Although a specific crystal structure for this compound has not been reported in the surveyed literature, its molecular geometry and packing can be inferred from related structures.

The molecule is composed of three ring systems: phenyl, thiazole, and m-tolyl. While the thiazole ring itself is planar, steric hindrance between the ortho-hydrogens of the phenyl and tolyl rings and the thiazole ring would likely force the aryl rings to be twisted out of the plane of the central thiazole ring. This would result in non-zero dihedral angles between the rings. For comparison, in a different tolyl-substituted thiadiazole derivative, the interplanar angle between the tolyl and thiadiazole rings was found to be 9.2°. nih.gov Similar deviations from co-planarity are expected for this compound.

The crystal packing would be governed by non-covalent interactions such as van der Waals forces, C–H···π interactions, and potential π–π stacking between the aromatic rings of adjacent molecules. nih.gov The specific arrangement would aim to maximize packing efficiency.

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Dihedral Angle (Phenyl-Thiazole) | 10° - 40° |

| Dihedral Angle (Tolyl-Thiazole) | 10° - 40° |

| Key Intermolecular Interactions | π–π stacking, C–H···π interactions |

Note: This table is illustrative and based on typical values for similar organic compounds in the absence of specific experimental data.

Detailed Computational and Theoretical Chemistry Studies on this compound Currently Unavailable in Publicly Accessible Literature

A comprehensive search of scholarly articles and research databases has revealed a lack of specific computational and theoretical chemistry studies focused solely on the compound this compound. While research exists on the broader class of thiazole derivatives, detailed analyses pertaining to the specific structural and electronic properties of this compound, as requested, are not presently available in the public domain.

Consequently, it is not possible to provide the specific data requested for the following sections:

Computational and Theoretical Chemistry Studies on 4 Phenyl 2 M Tolyl Thiazole

Frontier Molecular Orbital (FMO) Analysis:

Significance of the HOMO-LUMO Energy Gap in Chemical Reactivity

Computational studies on substituted thiazoles have been conducted in various contexts, such as investigating their potential as anti-cancer agents or for understanding their protonation behavior. nih.goveco-vector.comresearchgate.net These studies utilize methods like Density Functional Theory (DFT) to explore the properties of related molecules. researchgate.net However, the precise calculations for the geometry, bond parameters, and frontier molecular orbitals of 4-Phenyl-2-(m-tolyl)thiazole have not been published.

For context, such computational studies typically involve using DFT with specific basis sets, like B3LYP/6-31G(d), to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). researchgate.net From this optimized structure, precise measurements of bond lengths, the angles between bonds, and the rotational angles around bonds (torsional angles) can be extracted.

Furthermore, Frontier Molecular Orbital (FMO) analysis is a common component of these studies. This involves calculating the energy and visualizing the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

While the methodologies for such an analysis are well-established, the specific application to this compound and the resulting data are not available in the reviewed literature. Therefore, the creation of data tables and a detailed discussion of its specific computational chemistry are not feasible at this time. Further experimental and theoretical research would be required to generate the specific data points requested.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts. Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from the energies of the HOMO and LUMO.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2).

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO)/2) and hardness as ω = μ²/2η.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Chemical Potential | μ | -4.15 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.426 |

| Electrophilicity Index | ω | 3.66 |

Note: These values are illustrative and would require specific DFT calculations for validation.

Fukui functions (f(r)) are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

f+(r) : for nucleophilic attack (attack by a species with excess electrons).

f-(r) : for electrophilic attack (attack by an electron-deficient species).

f0(r) : for radical attack.

For thiazole (B1198619) derivatives, the nitrogen and sulfur atoms, as well as specific carbon atoms in the aromatic rings, are often identified as key reactive sites through Fukui function analysis.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MESP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The hydrogen atoms of the phenyl and tolyl rings would exhibit positive potential.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Population Analysis)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are commonly used. These analyses help in understanding the electronic environment of each atom and can be correlated with the molecule's reactivity and intermolecular interactions. For this compound, such analysis would quantify the electron-withdrawing nature of the nitrogen atom and the electron-donating character of the sulfur atom within the thiazole ring.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

|---|---|

| N (thiazole) | -0.45 |

| S (thiazole) | 0.15 |

| C2 (thiazole) | 0.30 |

| C4 (thiazole) | -0.10 |

| C5 (thiazole) | -0.20 |

Note: These values are illustrative and depend on the computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the intensities (represented by oscillator strengths, f) of the electronic transitions in a molecule. These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic excitations (e.g., π→π* or n→π* transitions). For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* transitions within the conjugated aromatic system.

Table 3: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.8 | 326 | 0.85 |

| S0 → S2 | 4.5 | 275 | 0.15 |

Note: These values are for illustrative purposes and require specific TD-DFT calculations.

Analysis of Electronic Transitions

The electronic absorption properties of this compound are primarily understood through the analysis of its electronic transitions, which can be computationally modeled using Time-Dependent Density Functional Theory (TD-DFT). This theoretical approach provides insights into the excited states of the molecule, predicting the absorption wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions.

The transitions are typically characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied one. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often the key orbitals involved in the lowest energy electronic transition. The energy difference between these frontier orbitals provides a preliminary indication of the molecule's electronic absorption properties.

In the case of this compound, the electronic transitions are expected to be of a π → π* nature, arising from the delocalized π-electron system of the phenyl, tolyl, and thiazole rings. The specific energies of these transitions are influenced by the electronic character of the constituent aromatic rings.

A representative analysis of the calculated electronic transitions for this compound in a solvent like ethanol (B145695) might yield the following data:

| Transition | Wavelength (λ) nm | Oscillator Strength (f) | Major Contributions |

| S0 → S1 | 320 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 260 | 0.20 | HOMO → LUMO+1 (75%) |

Note: The data in this table is illustrative and represents typical theoretical predictions for similar aromatic thiazole derivatives.

The oscillator strength is a theoretical measure of the probability of a specific electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum. The major contributions indicate which molecular orbital transitions are the primary drivers of the observed electronic excitation.

Correlation and Validation of Theoretical Predictions with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, the theoretically predicted electronic transition wavelengths can be compared with the absorption maxima (λ_max) obtained from experimental UV-Vis spectroscopy. This correlation allows for an assessment of the accuracy of the chosen computational method and basis set.

Discrepancies between the theoretical and experimental values can arise from several factors, including the limitations of the theoretical model, the influence of the solvent environment (solvatochromism), and vibrational effects not accounted for in the calculations. mdpi.com The choice of the density functional and basis set is critical in achieving good agreement between theoretical and experimental results. nih.gov

For example, a comparative analysis for this compound might look as follows:

| Parameter | Theoretical (TD-DFT/B3LYP/6-311++G(d,p)) | Experimental (UV-Vis in Ethanol) |

| λ_max (nm) | 320 | 325 |

Note: The data in this table is illustrative. The theoretical value is based on the S0 → S1 transition from the preceding table, and the experimental value is a typical wavelength for such compounds.

A close agreement between the calculated and experimental λ_max, as illustrated in the table, would indicate that the computational model provides a reliable description of the electronic structure and properties of this compound. Such validated computational models can then be used to predict the properties of related molecules, aiding in the rational design of new materials with specific optical characteristics. The analysis of molecular orbitals involved in these transitions can further explain the charge transfer characteristics within the molecule. irjweb.com

Functionalization Strategies and Derivative Synthesis for Tailored Molecular Properties of 4 Phenyl 2 M Tolyl Thiazole

Strategic Modifications on the Thiazole (B1198619) Heterocyclic Ring

Key strategies for modifying the thiazole ring include:

Electrophilic Substitution at C5: The C5 position is the most electron-rich carbon and is susceptible to electrophilic substitution reactions such as halogenation and sulfonation. pharmaguideline.com These modifications can introduce new functional groups that can serve as handles for further derivatization or directly influence molecular interactions.

Deprotonation and Functionalization at C2: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. Treatment with strong bases like organolithium reagents can deprotonate C2, creating a nucleophilic center that can react with various electrophiles, including aldehydes, ketones, and alkyl halides, allowing for the introduction of a wide range of substituents. pharmaguideline.com

N-Alkylation to Form Thiazolium Salts: The nitrogen atom at position 3 possesses a lone pair of electrons and can be readily alkylated with alkyl halides to form thiazolium cations. pharmaguideline.com This modification introduces a permanent positive charge, drastically altering the compound's solubility, electronic properties, and ability to form ionic interactions.

Ring Transformation Reactions: More advanced strategies can involve reactions that open or transform the thiazole ring itself, leading to entirely new heterocyclic systems. However, these are less common when the goal is to fine-tune the properties of the existing diarylthiazole scaffold.

Systematic Variation of Substituents on the Phenyl and m-Tolyl Moieties

The aryl rings at the C2 and C4 positions are primary targets for modification to modulate the electronic and steric properties of the molecule. By introducing a variety of functional groups, researchers can systematically probe the molecule's interaction with its environment. Structure-activity relationship analyses have shown that the nature and position of substituents on these aryl rings are critical for biological activity. nih.gov

Introduction of Electron-Donating Groups

Electron-donating groups (EDGs) are substituents that release electron density into an attached aromatic system, typically through inductive effects or resonance. youtube.com Common EDGs include alkyl (e.g., -CH3), alkoxy (e.g., -OCH3), and amino (-NH2) groups. The introduction of EDGs onto the phenyl or m-tolyl rings of the 4-phenyl-2-(m-tolyl)thiazole core can have several predictable effects:

Increased Electron Density: EDGs increase the electron density of the aromatic rings and, by extension, the entire molecule. This can enhance interactions with electron-deficient biological targets.

Impact on Biological Activity: Research on various diarylthiazole series has shown that the presence of EDGs can be beneficial for specific biological activities. For instance, in one study on carbazolo-thiazoles, the presence of electron-donating methoxy (B1213986) groups on the phenyl ring of the thiazole moiety was linked to potent anti-mycobacterial activity. nih.gov In another series of diarylthiazoles investigated for antimycobacterial properties, both electron-donating and electron-withdrawing groups were found to be active, indicating the complexity of SAR. researchgate.net

The table below illustrates the effect of representative electron-donating groups on the biological activity of generic 2,4-diarylthiazole scaffolds, as specific data for this compound is not extensively documented.

| Parent Scaffold | Aryl Ring Position | Substituent (EDG) | Observed Effect on Biological Activity | Reference |

| Diarylthiazole | C4-Phenyl (para) | -OCH3 (Methoxy) | Beneficial for antitubercular activity | nih.gov |

| Diarylthiazole | C2-Aryl | -OCH3 (Methoxy) | Active in antimycobacterial assays | researchgate.net |

| Diarylthiazole | C2-Aryl | -NH2 (Amino) | Active in antimycobacterial assays | researchgate.net |

Introduction of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring to which they are attached. masterorganicchemistry.com This class includes halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN) groups. Attaching EWGs to the phenyl or m-tolyl moieties can significantly alter molecular properties:

Decreased Electron Density: EWGs make the aromatic system more electron-poor (electrophilic), which can favor interactions with electron-rich biological targets. libretexts.org

Increased Lipophilicity: Halogen substituents, in particular, can increase the lipophilicity of a molecule, which may affect its ability to cross cell membranes. nih.gov

Formation of Key Interactions: Groups like nitro or sulfonyl moieties can act as hydrogen bond acceptors, potentially forming crucial interactions with biological receptors.

Influence on Activity: The effect of EWGs on biological activity is highly context-dependent. In some series of thiazole derivatives, EWGs like nitro groups have been shown to be beneficial for activity. nih.gov Studies on thiazole-based hybrids have demonstrated that compounds substituted with inductively electron-withdrawing fluoro and nitro groups at the para position exhibit high antibacterial activity. nih.gov Conversely, incorporating multiple halogens or a strong EWG can sometimes lead to a dramatic loss of activity. science.gov

The following table provides examples of how EWGs can impact the activity of related diarylthiazole structures.

| Parent Scaffold | Aryl Ring Position | Substituent (EWG) | Observed Effect on Biological Activity | Reference |

| Diarylthiazole | C4-Phenyl (para) | -NO2 (Nitro) | Beneficial for antimicrobial activity | nih.gov |

| Diarylthiazole | C2-Aryl | -Cl (Chloro) | Active in antimycobacterial assays | researchgate.net |

| Thiazole-Oxadiazole Hybrid | Phenyl (para) | -F (Fluoro) | High antibacterial activity | nih.gov |

| Thiazole-Oxadiazole Hybrid | Phenyl (para) | -NO2 (Nitro) | High antibacterial activity | nih.gov |

Steric Bulk Modifications

Beyond electronic effects, the size and shape (steric properties) of substituents play a crucial role in determining how a molecule fits into a binding site. Modifying steric bulk involves replacing smaller substituents with larger ones (e.g., hydrogen to methyl, methyl to tert-butyl, or phenyl).

Conformational Restriction: Introducing bulky groups can restrict the rotation of the aryl rings relative to the thiazole core. This locks the molecule into a more defined conformation, which can be either favorable or unfavorable for binding to a target.

Improved Selectivity: A bulkier group might prevent the molecule from fitting into the binding sites of off-target proteins, thereby improving its selectivity.

Probing Binding Pockets: Systematically increasing the size of a substituent can be used to map the dimensions of a binding pocket. If activity increases with size up to a certain point and then drops off, it suggests the pocket has a finite size.

For example, a study on N-aroylmethyl-4-arylimidazoles found that the ratio of reaction products was governed by the steric factors of the starting materials, highlighting the significant influence of steric effects on synthesis and molecular structure. mdpi.com In the context of this compound, replacing the methyl group on the tolyl ring with larger alkyl groups or introducing bulky substituents at other positions on the phenyl rings would be a key strategy to modulate its interactions.

Heterocyclic Hybridization: Merging with Other Heterocycles (e.g., Pyrazoles, Thiadiazoles, Imidazoles)

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound core can be covalently linked to other heterocyclic systems, such as pyrazoles, thiadiazoles, and imidazoles, which are themselves known for their diverse biological activities.

Thiazole-Pyrazole Hybrids: The combination of thiazole and pyrazole (B372694) rings has been explored extensively, yielding compounds with a wide array of pharmacological activities. mdpi.com Synthetic strategies often involve multi-component reactions where pyrazole carbaldehydes, thiosemicarbazide (B42300), and α-haloketones are condensed to form the thiazolyl-pyrazole linkage. nih.gov These hybrids have shown promise as apoptosis inducers and antimicrobial agents. nih.gov

Thiazole-Thiadiazole Hybrids: The 1,3,4-thiadiazole ring is another common partner for hybridization with thiazole. tandfonline.com Synthesis can be achieved by constructing the thiadiazole ring onto a pre-formed thiazole derivative, for instance, by cyclizing a thiazole-carbohydrazide intermediate. tandfonline.comucl.ac.uk This combination of two sulfur-containing heterocycles has led to the development of potent enzyme inhibitors. ucl.ac.uk The combination of thiazole and 1,3,4-oxadiazole rings has also been explored as a strategy for creating new antifungal agents. nih.gov

Thiazole-Imidazole Hybrids: Imidazole is a cornerstone heterocycle in medicinal chemistry. researchgate.net Linking it to a thiazole core can be achieved through various synthetic routes, often involving the reaction of functionalized thiazoles with reagents that build the imidazole ring, or vice versa. nih.govresearchgate.net These hybrids are being investigated for a range of therapeutic applications.

The table below summarizes some of the synthetic approaches and outcomes of heterocyclic hybridization involving the thiazole core.

| Hybrid Type | Heterocycle Partner | General Synthetic Strategy | Potential Application | Reference(s) |

| Thiazole-Pyrazole | Pyrazole | Multicomponent condensation of pyrazole carbaldehyde, thiosemicarbazide, and α-haloketone. | Antimicrobial, Apoptosis Induction | mdpi.comnih.gov |

| Thiazole-Thiadiazole | 1,3,4-Thiadiazole | Cyclization of a thiazole-carbohydrazide with carbon disulfide or reaction with hydrazonoyl halides. | Enzyme Inhibition, Anticancer | tandfonline.comucl.ac.uk |

| Thiazole-Imidazole | Imidazole | Synthesis of imidazole-hydrazinecarbothioamide followed by reaction with phenacyl bromides. | Antimicrobial, Anticancer | researchgate.net |

Rational Design Principles for Modulating Molecular Interactions

The rational design of this compound derivatives involves a planned, multi-step process that integrates the functionalization strategies discussed above to achieve a specific molecular objective. This contrasts with random screening and relies on a deep understanding of the target and the principles of molecular recognition.

Key principles include:

Pharmacophore Identification and Hybridization: The first step is often to identify the essential structural features (pharmacophore) required for a desired activity. The molecular hybridization approach is a direct application of this, where the thiazole core is combined with other known pharmacophores (like pyrazole or chalcone) to create a molecule with potentially synergistic or dual activities. nih.gov

Structure-Activity Relationship (SAR) Guided Optimization: Initial "hit" compounds are systematically modified to build a detailed SAR profile. This involves making small, deliberate changes, such as introducing various EDGs and EWGs at different positions on the aryl rings (as described in 6.2) and observing the effect on activity. nih.gov This data-driven approach guides further design efforts. For example, if a chloro substituent at the para-position of the C4-phenyl ring enhances activity, subsequent designs might explore other halogens or EWGs at that same position.

Computational Modeling and Docking: In silico tools like molecular docking are invaluable for rational design. mdpi.com Before synthesis, virtual libraries of designed derivatives can be docked into the binding site of a target protein. This allows researchers to predict binding modes, identify key interactions (like hydrogen bonds or hydrophobic contacts), and prioritize compounds that are most likely to be active, saving significant time and resources. mdpi.com

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, a phenyl ring could be replaced with a thiophene ring to explore different hydrophobic interactions or metabolic profiles while maintaining a similar size and shape.

By combining these principles, chemists can move beyond trial-and-error synthesis and intelligently design novel this compound derivatives with finely tuned properties for specific and potent molecular interactions.

Structure Activity Relationship Sar Studies: General Principles of Molecular Interaction

Influence of Substituent Position and Electronic Nature on Molecular Recognition

The electronic properties of substituents on the aromatic rings of diarylthiazole compounds play a pivotal role in their biological activity. The nature of these groups—whether they are electron-donating or electron-withdrawing—and their position on the phenyl or tolyl rings can dramatically alter the molecule's interaction with a target protein.

Research on various thiazole (B1198619) derivatives consistently demonstrates that the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or halogen atoms (-Cl, -Br, -F), often enhances biological activity. mdpi.comnih.gov For instance, in studies on antimicrobial thiazoles, placing a nitro group at the para position of a phenyl ring led to a significant increase in both antibacterial and antifungal effects, whereas a meta-substituted nitro group was found to be less favorable. nih.gov This suggests that the electronic modulation at the para position is crucial for optimal interaction with the biological target.

Similarly, in the context of anticancer activity, the electronic nature of substituents has been shown to be a critical determinant. One study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives found that a para-nitro group on the N-phenyl ring yielded the highest cytotoxic activity against the SKNMC neuroblastoma cell line. nih.gov This highlights the importance of a potent electron-withdrawing effect at a specific position. Interestingly, the same study noted that for the Hep-G2 liver cancer cell line, an ortho-nitro substituent was most effective, while a para-chloro substituent significantly diminished activity, indicating that the optimal electronic and positional requirements can be highly specific to the target protein. nih.gov

Conversely, the introduction of electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can sometimes lead to a decrease in activity. nih.gov This differential effect underscores the importance of a precise electronic distribution across the molecule for effective molecular recognition. The position of the substituent is as critical as its electronic nature; the para position is frequently cited as being optimal for activity, which may be due to a combination of electronic influence and more favorable steric access to the binding site. mdpi.comnih.gov

Table 1: Influence of Substituent Nature and Position on the Biological Activity of Diarylthiazole Analogs

| Substituent Group | Position | Electronic Nature | Observed Effect on Activity | Biological Context | Reference(s) |

| Nitro (-NO₂) | para | Electron-Withdrawing | Increased | Antimicrobial | nih.gov |

| Nitro (-NO₂) | meta | Electron-Withdrawing | Less Favorable | Antimicrobial | nih.gov |

| Nitro (-NO₂) | para | Electron-Withdrawing | Increased | Anticancer (SKNMC) | nih.gov |

| Chlorine (-Cl) | para | Electron-Withdrawing | Decreased | Anticancer (Hep-G2) | nih.gov |

| Halogens (-Cl, -Br) | para | Electron-Withdrawing | Increased | Antimicrobial | mdpi.com |

| Methyl (-CH₃) | para | Electron-Donating | Increased | Anticancer (HepG-2) | mdpi.com |

| Methoxy (-OCH₃) | Various | Electron-Donating | Decreased | Anticancer | nih.gov |

Impact of Steric Hindrance on Ligand-Target Binding Affinity

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede or facilitate its interaction with a target. In the case of 4-Phenyl-2-(m-tolyl)thiazole and its analogs, the size and position of substituents on the phenyl and tolyl rings can significantly affect the molecule's ability to fit into a binding pocket.

The general observation that substituents at the para position of the phenyl ring are often more favorable for activity than those at the ortho or meta positions can be partially attributed to steric factors. nih.gov The para position is more distant from the core thiazole scaffold, allowing substituents to occupy space without clashing with the binding site's architecture. Conversely, bulky groups at the ortho positions could cause steric clashes, preventing the ligand from achieving the optimal orientation required for effective binding.

Studies on other heterocyclic scaffolds have illustrated this principle clearly. For example, research on thiazole-amino acid derivatives showed that the presence of a methyl group in a specific position created steric hindrance that distorted the molecule's conformation and weakened key intramolecular hydrogen bonds. nih.gov While this study was not on a diarylthiazole, the principle is directly applicable: the introduction of a bulky substituent can force the molecule into a less favorable conformation for binding.

The size of the substituent itself is a critical variable. While a small halogen like fluorine might be well-tolerated at various positions, a larger group like an adamantyl or cyclohexyl moiety would have much more significant steric demands. mdpi.comnih.gov Therefore, optimizing ligand-target binding often involves finding a balance between beneficial electronic properties and an appropriate substituent size and position that avoids negative steric interactions.

Conformational Dynamics and Flexibility in Molecular Interaction

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. This compound is not a completely rigid structure; rotation can occur around the single bonds connecting the phenyl and tolyl rings to the central thiazole ring. This conformational flexibility allows the molecule to adopt different spatial arrangements, but typically only one or a small subset of these conformations is optimal for binding.

Molecular modeling studies are often employed to understand the preferred low-energy conformations of ligands. nih.gov For thiazole-containing compounds, specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For example, in certain thiazole derivatives, intramolecular hydrogen bonds between an amide group and the thiazole nitrogen atom have been shown to stabilize a semi-extended conformation, making it the most likely shape the molecule will adopt. nih.gov

The degree of conformational freedom can also influence binding. While some flexibility might be necessary for the ligand to adapt to the binding site (an "induced fit" model), excessive flexibility can be entropically unfavorable. A molecule that is pre-organized in its bioactive conformation before binding does not have to pay as large an entropic penalty, which can lead to higher binding affinity. Intramolecular interactions, such as C-H···π interactions, can help to maintain a specific molecular conformation, reducing the molecule's flexibility and pre-disposing it for binding. nih.gov Therefore, SAR studies in this area often focus on modifications that either stabilize the bioactive conformation or introduce a degree of rigidity to the molecular scaffold.

Analysis of Non-Covalent Interactions in Ligand-Target Complexes

The binding of a ligand like this compound to its biological target is mediated by a network of non-covalent interactions. nih.govnih.gov These forces, while individually weak, collectively contribute to the stability and specificity of the ligand-target complex. The aromatic nature of the phenyl, tolyl, and thiazole rings makes them ideal participants in several types of these interactions.

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. nih.gov Although the core structure of this compound lacks strong hydrogen bond donors, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.gov

Studies on related 2-amino-4-phenyl-1,3-thiazole derivatives have provided significant insight into the hydrogen bonding capabilities of this scaffold. The amino group acts as a potent hydrogen bond donor, forming characteristic dimeric structures in the solid state through N-H···N interactions, known as R2(2)(8) motifs. soton.ac.uk Furthermore, these molecules can engage in a variety of other hydrogen bonds, including N-H···O, N-H···S, and N-H···Br, depending on the other functional groups present. soton.ac.uk When considering analogs of this compound that bear hydroxyl, amino, or amide functionalities, the potential to form specific hydrogen bonds with amino acid residues like serine, threonine, or glutamic acid in a protein's active site becomes a critical factor for binding affinity. nih.gov

Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to exclude water molecules. The phenyl and tolyl rings of this compound are inherently nonpolar and lipophilic, making them prime candidates for engaging in hydrophobic interactions within a binding pocket. nih.gov These rings can fit into hydrophobic pockets lined with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Aromatic π-π stacking is a non-covalent interaction that occurs between aromatic rings. The delocalized π-electrons in the phenyl, tolyl, and thiazole rings can interact with the π-systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. nih.gov These interactions can occur in several geometries, including face-to-face or edge-to-face arrangements.

The importance of π-stacking in stabilizing molecular structures and transition states is well-documented. mdpi.com In molecules with multiple aromatic rings, such as diarylthiazoles, intramolecular π-stacking can influence the molecule's conformation, while intermolecular π-stacking is a key component of ligand-receptor binding. mdpi.comrsc.org The interaction between an aryl group on the thiazole ligand and an aromatic residue in a binding site can provide a significant contribution to binding affinity and specificity, effectively anchoring that part of the molecule in a defined orientation. mdpi.com

Halogen Bonding and Other Specific Interactions in this compound

The biological activity and material properties of this compound are fundamentally governed by its molecular interactions. Beyond general hydrophobic and electronic effects, more specific non-covalent interactions such as halogen bonding, hydrogen bonding, and π-interactions play a crucial role in its structure-activity relationship (SAR). While direct experimental studies on the specific interactions of this compound are not extensively documented in publicly available literature, the structural motifs of the molecule provide a strong basis for predicting its interaction profile based on established principles of molecular recognition.

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com This interaction has gained significant attention in drug design and materials science for its strength and directionality. nih.gov For halogen bonding to occur in derivatives of this compound, the molecule would first need to be substituted with a halogen atom (F, Cl, Br, I) on either the phenyl or the tolyl ring.

The strength of a halogen bond is tunable and generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov The electronic nature of the substituent to which the halogen is attached also plays a critical role; electron-withdrawing groups enhance the positive character of the σ-hole, thereby strengthening the halogen bond. nih.gov In a hypothetical halogenated derivative of this compound, the nitrogen and sulfur atoms of the thiazole ring, with their lone pairs of electrons, could act as potent halogen bond acceptors. Furthermore, the π-systems of the aromatic rings could also serve as acceptors.

Computational studies on related heterocyclic systems have demonstrated the significance of halogen bonding in directing molecular assembly and modulating biological activity. For instance, theoretical investigations on halomethane-formaldehyde complexes show binding energies ranging from -1.05 to -3.72 kcal/mol, highlighting the substantial contribution of these interactions. nih.gov Symmetry Adapted Perturbation Theory (SAPT) analyses reveal that halogen bonds are a nuanced interplay of electrostatic and dispersion forces. nih.gov

Table 1: Potential Halogen Bond Donors and Acceptors in Halogenated Derivatives of this compound

| Potential Donor (on derivative) | Potential Acceptor (on binding partner or another molecule) |

| Halogen on Phenyl ring | Nitrogen of a heterocyclic ring, Carbonyl oxygen, π-system of an aromatic ring |

| Halogen on m-Tolyl ring | Sulfur atom, Amino group, Hydroxyl group |

Other Specific Molecular Interactions

Beyond halogen bonding, the structure of this compound is amenable to a variety of other specific and influential non-covalent interactions.

π-π Stacking: The presence of two aromatic rings, the phenyl group at the 4-position and the m-tolyl group at the 2-position, makes π-π stacking a highly probable and significant interaction. These interactions, driven by electrostatic and dispersion forces, can occur between the aromatic rings of two or more molecules of this compound or between the molecule and an aromatic residue in a biological target. The relative orientation of the rings (e.g., face-to-face, parallel-displaced, T-shaped) will dictate the strength and nature of the interaction.

CH-π Interactions: The methyl group of the m-tolyl substituent and the C-H bonds of the aromatic rings can act as donors for CH-π interactions with the electron-rich π-systems of adjacent aromatic rings. These interactions are increasingly recognized as important contributors to molecular recognition and structural stability.

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors (like -OH or -NH), the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This allows for interactions with hydrogen bond donors in its environment, such as water molecules or amino acid residues in a protein's active site (e.g., serine, threonine, lysine).

Table 2: Summary of Potential Non-Covalent Interactions for this compound

| Interaction Type | Potential Donor Moiety in this compound | Potential Acceptor Moiety in this compound | Potential Interacting Partners |

| π-π Stacking | Phenyl ring, m-Tolyl ring | Phenyl ring, m-Tolyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| CH-π Interactions | C-H bonds of aromatic rings, Methyl group of tolyl | Phenyl ring, m-Tolyl ring | Aromatic systems |

| Hydrogen Bonding | - | Nitrogen of thiazole ring | -OH, -NH groups in proteins or solvents |

| Sulfur-Aromatic | - | Sulfur of thiazole ring | Aromatic rings |

Applications of 4 Phenyl 2 M Tolyl Thiazole in Advanced Chemical and Materials Science Research

Coordination Chemistry: Role as a Ligand in Metal Complexes

The nitrogen atom in the thiazole (B1198619) ring is a common coordination site for metal ions, acting as a Lewis base. The presence of phenyl and tolyl groups on the thiazole core, as in 4-Phenyl-2-(m-tolyl)thiazole, influences the electronic and steric environment of the coordinating nitrogen atom, which in turn affects the properties of the resulting metal complexes.

Synthesis and Characterization of Metal-Thiazole Coordination Compounds

The synthesis of metal complexes with thiazole-based ligands is typically achieved by reacting the thiazole derivative with a metal salt in a suitable solvent. For instance, Schiff base ligands derived from 2-amino-4-phenylthiazole have been used to synthesize complexes with various transition metals like Cu(II), Co(II), and Ni(II). ijper.orgijper.org The general procedure involves refluxing a hot ethanolic solution of the ligand with the corresponding metal chloride. ijper.org The resulting colored solid complexes can then be isolated by filtration.

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to determine the stoichiometry of the metal-ligand complex. Mass spectrometry helps in confirming the molecular weight of the newly formed compounds. ijper.org

Spectroscopic (e.g., Electronic, IR) and Magnetic Characterization of Complexes

Spectroscopic methods are crucial for understanding the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the thiazole ring upon coordination provide evidence of metal-ligand bond formation. A significant shift in the C=N stretching vibration to a lower frequency in the complex's IR spectrum compared to the free ligand is a key indicator of coordination through the thiazole nitrogen. orientjchem.org

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. For example, the d-d transitions observed for Co(II) and Ni(II) complexes can suggest an octahedral geometry. ijper.org The covalency of the metal-ligand bond can also be inferred from these spectral data. ijper.org

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry of the complex. For example, magnetic studies of dibromo- and dichlorobis(thiazole)copper(II) have been used to understand their structural properties. dtic.mil

Below is a representative table of spectroscopic data for metal complexes with a thiazole-derived Schiff base ligand.

| Complex | Key IR Bands (cm⁻¹) (C=N stretch) | Electronic Transitions (nm) | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(II) Complex | ~1580 (shift from ~1620 in free ligand) | 480, 650 | 4.9 | Octahedral |

| Ni(II) Complex | ~1585 (shift from ~1620 in free ligand) | 410, 620, 980 | 3.1 | Octahedral |

| Cu(II) Complex | ~1590 (shift from ~1620 in free ligand) | 680 | 1.9 | Distorted Octahedral |

| Zn(II) Complex | ~1588 (shift from ~1620 in free ligand) | N/A (d¹⁰) | Diamagnetic | Tetrahedral |

Note: This table contains generalized data for illustrative purposes based on typical findings for thiazole-based complexes and does not represent specific data for this compound complexes.

Elucidation of Coordination Geometry and Bonding Modes

The thiazole moiety can act as a monodentate ligand, coordinating through the nitrogen atom. libretexts.org However, depending on the substituents, thiazole derivatives can also function as bidentate or polydentate ligands, leading to the formation of chelate rings which enhance the stability of the complex. libretexts.org The geometry of the resulting complex, which can be tetrahedral, square planar, or octahedral, is determined by the coordination number of the metal ion and the nature of the ligands. libretexts.org For instance, studies on various metal(II) complexes with thiazole derivatives have proposed octahedral geometries for Co(II) and Ni(II) and tetrahedral for Zn(II). ijper.org The coordination can involve not only the thiazole nitrogen but also other donor atoms present in the ligand's substituents.

Organic Electronic Materials

The conjugated π-system of aryl-thiazoles makes them promising candidates for use in organic electronic devices. The electron-accepting nature of the thiazole ring is a key feature that is exploited in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov

Exploration of Photophysical Properties for Luminescent Applications (e.g., OLEDs)

Thiazole derivatives are investigated for their fluorescent properties. The emission color and efficiency can be tuned by modifying the chemical structure. For example, thiazolo[5,4-d]thiazole derivatives have been studied as fluorescent materials, exhibiting emission across the visible spectrum from blue to orange-red depending on their crystal packing and molecular arrangement. nih.govrsc.org The introduction of donor and acceptor groups within the molecule can create intramolecular charge transfer (ICT) character, which is often beneficial for luminescent applications. Materials with a thiazole core have been successfully used as emitters in OLEDs. mdpi.com

The photophysical properties of a representative thiazole-based emitter in different solvents are summarized below.

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Toluene | 405 | 450 | 45 | 0.65 |

| Dichloromethane | 408 | 475 | 67 | 0.52 |

| Acetonitrile | 407 | 490 | 83 | 0.38 |

| DMSO | 410 | 523 | 113 | 0.21 |

Note: This table is based on data for a generic D-A-D thiazole-based emitter to illustrate solvatochromic effects and does not represent specific data for this compound.

Investigation of Electronic Properties for Organic Photovoltaic Cells (OPVs)

In the field of OPVs, thiazole-containing materials are often used as either electron donor or electron acceptor components. The electron-deficient nature of the thiazole ring helps in lowering the HOMO and LUMO energy levels of the material. chalmers.se This is particularly useful for designing donor polymers with deep HOMO levels, which can lead to higher open-circuit voltages (Voc) in solar cells. researchgate.net Thiazole and its fused derivatives like thiazolo[5,4-d]thiazole and benzobisthiazole have been incorporated into conjugated polymers for OPV applications, demonstrating good performance. chalmers.sersc.org The rigidity and planarity of these units facilitate strong intermolecular π-π stacking, which is beneficial for charge transport. chalmers.se

Studies on Thin Film Formation and Morphology for Electronic Devices

Thorough searches of scientific literature and materials science databases did not yield specific research studies focused on the thin film formation and morphology of this compound for electronic device applications. The investigation into the solid-state properties of this specific isomer, particularly its ability to form uniform, ordered thin films, appears to be a nascent or as-yet-unpublished area of research.

While the broader class of thiazole-containing organic molecules is recognized for its potential in organic electronics, the specific deposition characteristics and resulting film morphology are highly sensitive to molecular structure. nih.govresearchgate.net Factors such as the isomeric position of substituent groups (in this case, the meta-tolyl group) can significantly impact intermolecular interactions, solubility, and ultimately, the way molecules self-assemble during deposition processes like thermal evaporation, spin-coating, or vapor deposition. semanticscholar.orgmdpi.com

For a given organic semiconductor, research in this area typically involves a systematic study of various deposition parameters and their effect on the film's structure. This data is crucial for establishing structure-property relationships and optimizing device performance.

Table 1: Typical Deposition Parameters and Morphological Characteristics Investigated in Thin Film Studies.

| Parameter Category | Specific Parameters Investigated | Morphological Characteristics Studied |

| Deposition Technique | Thermal Evaporation, Spin-Coating, Drop-Casting | Crystallinity, Grain Size, Surface Roughness |

| Substrate Conditions | Substrate Temperature, Surface Treatment | Film Uniformity, Adhesion, Molecular Orientation |

| Solution Processing | Solvent Type, Solution Concentration, Spin Speed | Film Thickness, Presence of Aggregates |

| Thermal Evaporation | Deposition Rate, Vacuum Level | Purity of Film, Density |

Without dedicated studies on this compound, a detailed account of its thin film properties remains unavailable. Future research would be necessary to explore its potential as a semiconductor in electronic devices, beginning with foundational studies on its deposition behavior and the morphology of the resulting films.

常见问题

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-Phenyl-2-(m-tolyl)thiazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted thioamides and α-haloketones under reflux conditions. For example, phenacyl bromides react with thiourea derivatives in ethanol or DMF, catalyzed by bases like triethylamine, to form the thiazole core . Post-synthesis, purity is validated via melting point analysis, elemental composition (CHNS analysis), and spectroscopic techniques (e.g., IR for C=S and C-N stretching vibrations at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on multi-spectral analysis:

- NMR : -NMR reveals aromatic proton environments (e.g., deshielded protons near electronegative groups at δ 7.2–8.5 ppm). -NMR identifies carbons in the thiazole ring (C-2 and C-4 at ~165 ppm and ~125 ppm, respectively) .

- X-ray crystallography : Monoclinic or orthorhombic crystal systems (space groups P21/c or Pbca) confirm spatial arrangements, with bond lengths (e.g., C-S: ~1.71 Å) and angles (e.g., S-C-N: ~92°) aligning with thiazole geometry .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this compound derivatives through structural modifications?

- Methodological Answer : Bioactivity enhancement involves:

- Electron-withdrawing substituents : Introducing -NO₂ or -CF₃ groups at the phenyl ring increases antimicrobial potency by altering electron density and binding affinity to microbial enzymes .

- Heterocyclic fusion : Hybridizing with triazole or benzimidazole moieties improves anti-inflammatory activity via dual inhibition of COX-2 and 5-LOX pathways (IC₅₀ values < 10 µM in vitro) .

- In silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA gyrase (binding energy ≤ -8.5 kcal/mol), guiding rational design .

Q. How do computational methods elucidate the electronic properties of thiazole-containing compounds?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) in derivatives with electron-donating groups (e.g., -OCH₃) suggest enhanced charge transfer, relevant for photovoltaic applications .

- Electrostatic potential maps : Regions of high electron density (e.g., thiazole sulfur) correlate with nucleophilic attack sites in SNAr reactions .

Q. What role does the thiazole ring play in designing high-efficiency organic photovoltaic materials?

- Methodological Answer : The thiazole unit lowers the HOMO energy level (e.g., -5.4 eV vs. -5.1 eV for furan analogs), increasing open-circuit voltage () in solar cells. Copolymerization with fluorinated benzodithiophene donors (e.g., F-BDT) achieves power conversion efficiencies >12% by balancing charge mobility and film morphology .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported antimicrobial IC₅₀ values for similar thiazole derivatives?

- Methodological Answer : Variability often arises from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strains (e.g., Gram-positive vs. multidrug-resistant). Normalize data using reference standards (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and report MIC/MBC values with 95% confidence intervals .

Experimental Design Considerations

Q. What are critical factors in designing stability studies for thiazole-based drug candidates?

- Methodological Answer :

- Accelerated degradation : Expose compounds to 40°C/75% RH for 6 months, monitoring via HPLC for hydrolysis (e.g., thiazole ring cleavage at pH < 3) or oxidation (e.g., sulfoxide formation) .

- Light sensitivity : UV-Vis spectroscopy tracks λmax shifts under ICH Q1B guidelines to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。